molecular formula C22H19N3S B12162811 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine

Cat. No.: B12162811
M. Wt: 357.5 g/mol
InChI Key: SUWFGTKVPBUUKK-UHFFFAOYSA-N
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Description

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine typically involves a multi-step process. One common method includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine

InChI

InChI=1S/C22H19N3S/c1-3-8-18(9-4-1)13-14-23-16-19-17-25(20-10-5-2-6-11-20)24-22(19)21-12-7-15-26-21/h1-12,15-17H,13-14H2

InChI Key

SUWFGTKVPBUUKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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